molecular formula C16H12N2O B182541 3-(2-phenylvinyl)-2(1H)-quinoxalinone CAS No. 6323-89-3

3-(2-phenylvinyl)-2(1H)-quinoxalinone

Cat. No.: B182541
CAS No.: 6323-89-3
M. Wt: 248.28 g/mol
InChI Key: YJELPRGDOSBSKK-ZHACJKMWSA-N
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Description

3-(2-Phenylvinyl)-2(1H)-quinoxalinone is a quinoxalinone derivative characterized by a bicyclic quinoxaline core substituted with a 2-phenylvinyl group at position 3. Quinoxalinones are nitrogen-containing heterocycles with a pyrazin-2(1H)-one fused to a benzene ring, making them versatile scaffolds in medicinal chemistry due to their tunable electronic properties and diverse bioactivities .

Properties

CAS No.

6323-89-3

Molecular Formula

C16H12N2O

Molecular Weight

248.28 g/mol

IUPAC Name

3-[(E)-2-phenylethenyl]-1H-quinoxalin-2-one

InChI

InChI=1S/C16H12N2O/c19-16-15(11-10-12-6-2-1-3-7-12)17-13-8-4-5-9-14(13)18-16/h1-11H,(H,18,19)/b11-10+

InChI Key

YJELPRGDOSBSKK-ZHACJKMWSA-N

SMILES

C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3NC2=O

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3NC2=O

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3NC2=O

Other CAS No.

6323-89-3

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Diversity

Quinoxalinone derivatives exhibit varied biological activities depending on substituents at positions 1, 3, and 6/7. Below is a comparative analysis of key analogs:

Key Structural-Activity Relationships

  • C3 Substitution :

    • Electron-Donating Groups (e.g., methyl) : Enhance solubility and metabolic stability (e.g., 3-methyl derivatives in anti-cancer applications ).
    • Aromatic/Planar Groups (e.g., phenylvinyl, indolyl) : Improve binding to hydrophobic enzyme pockets (e.g., ertredin’s bromophenyl group ).
    • Polar Groups (e.g., sulfanyl, acetic acid) : Facilitate hydrogen bonding and enzyme inhibition (e.g., aldose reductase inhibitors ).
  • C1 Modification :

    • Acetic acid substituents (e.g., aldose reductase inhibitors) enhance interactions with charged residues in target proteins .
  • Core Saturation :

    • Partially saturated cores (e.g., 3,4-dihydro derivatives) may reduce cytotoxicity while retaining activity .

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